Benzyl N-(3-acetylphenyl)carbamate
Description
Structure
2D Structure
Properties
CAS No. |
42865-67-8 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
benzyl N-(3-acetylphenyl)carbamate |
InChI |
InChI=1S/C16H15NO3/c1-12(18)14-8-5-9-15(10-14)17-16(19)20-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,17,19) |
InChI Key |
ZLDBXQSFYHBJNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Novel Synthetic Routes for Benzyl (B1604629) N-(3-acetylphenyl)carbamate
The synthesis of Benzyl N-(3-acetylphenyl)carbamate, a molecule of interest in organic synthesis, is achievable through several strategic pathways. The primary and most direct route involves the reaction of 3-aminoacetophenone with a benzyl-based carbonylating agent.
A conventional and well-established method for forming the carbamate (B1207046) linkage is the Schotten-Baumann reaction. This involves the acylation of 3-aminoacetophenone with benzyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.netnih.govresearchgate.net While effective, research into more advanced and efficient synthetic methodologies is a continuous effort.
A representative synthesis for a structurally similar compound, benzyl N-(4-chloro-3-nitrophenyl)carbamate, provides a valuable procedural framework. In this synthesis, 4-chloro-3-nitroaniline (B51477) is dissolved in dichloromethane (B109758) with triethylamine. The mixture is cooled, and benzyl chloroformate is added slowly. The reaction is then heated to reflux for an extended period. After workup and purification by column chromatography, the desired carbamate is obtained. Given the similar electronic nature of the starting anilines (both possessing electron-withdrawing groups), this procedure serves as a strong foundational model for the synthesis of this compound.
Catalytic Approaches in Carbamate Bond Formation
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of N-aryl carbamates, several catalytic systems have shown significant promise.
Palladium-catalyzed cross-coupling reactions offer a sophisticated route. One such method involves the coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. rsc.orgnih.gov This approach generates an aryl isocyanate intermediate in situ, which is then trapped by the alcohol to form the carbamate. This strategy has been successfully applied to a broad range of aryl carbamates. rsc.org
Nickel-catalyzed amination of aryl sulfamates and carbamates presents another powerful tool. researchgate.net These methods are often lauded for their use of less expensive and more earth-abundant nickel catalysts. Air-stable Ni(II) precatalysts have been developed to make these reactions more user-friendly. researchgate.net
Enzymatic catalysis, or biocatalysis , represents a green and highly selective alternative. While specific examples for this compound are not prevalent, the use of enzymes like immobilized Candida antarctica lipase (B570770) B (CALB) has been demonstrated for the synthesis of other carbamates, highlighting the potential of this approach.
Optimization of Reaction Conditions and Solvent Systems
The efficiency of carbamate synthesis is highly dependent on the reaction conditions. For the traditional Schotten-Baumann reaction, the choice of base and solvent is critical. A two-phase system, often consisting of water and an organic solvent like dichloromethane or diethyl ether, is commonly employed. researchgate.netnih.gov The inorganic base, dissolved in the aqueous phase, neutralizes the acid generated, while the reactants and product remain in the organic layer. researchgate.netnih.gov
In catalytic systems, the ligand, catalyst loading, temperature, and reaction time are key parameters to optimize. For instance, in palladium-catalyzed syntheses, the choice of phosphine (B1218219) ligand can significantly impact the reaction's efficiency. The development of Bayesian optimization algorithms has been applied to efficiently map the complex reaction space of the Schotten-Baumann reaction in continuous flow systems, allowing for the rapid identification of optimal conditions.
The selection of the solvent system is also crucial. While traditional methods often rely on chlorinated solvents, a shift towards more environmentally benign solvents is a key aspect of modern chemical synthesis.
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for carbamates. A major focus is the replacement of hazardous reagents like phosgene (B1210022) and its derivatives.
One of the most promising green approaches is the direct synthesis of carbamates from amines, alcohols, and carbon dioxide (CO2) . rsc.orgacs.org CO2 is an abundant, non-toxic, and renewable C1 feedstock. This reaction is often facilitated by a catalyst and may require a dehydrating agent to shift the equilibrium towards the product. Catalyst systems such as cerium oxide (CeO2) in combination with 2-cyanopyridine (B140075) have been shown to be highly efficient for the synthesis of alkyl N-arylcarbamates from CO2, anilines, and alcohols. acs.org
Solvent choice is another critical element of green chemistry. The use of water as a solvent in the Schotten-Baumann reaction is an example of a greener alternative to volatile organic solvents. Furthermore, research into solvent-free reaction conditions is an active area of investigation.
The following table summarizes various synthetic approaches, highlighting the application of green chemistry principles.
| Synthetic Approach | Key Features | Green Chemistry Aspects |
| Schotten-Baumann Reaction | Reaction of 3-aminoacetophenone with benzyl chloroformate in the presence of a base. researchgate.netnih.gov | Use of water as a solvent in some variations. |
| Palladium-Catalyzed Synthesis | Cross-coupling of an aryl halide/triflate with sodium cyanate and benzyl alcohol. rsc.orgnih.gov | Avoids the use of phosgene derivatives. |
| Nickel-Catalyzed Amination | Amination of aryl carbamates using a nickel catalyst. researchgate.net | Utilizes a more abundant and less toxic metal catalyst compared to palladium. |
| Direct Synthesis from CO2 | Reaction of 3-aminoacetophenone, benzyl alcohol, and carbon dioxide, often with a catalyst. rsc.orgacs.org | Utilizes a renewable and non-toxic C1 source (CO2). |
Precursor Design and Intermediate Chemistry
The primary precursors for the synthesis of this compound are 3-aminoacetophenone and a source for the benzyloxycarbonyl group.
3-Aminoacetophenone is a readily available aromatic amine containing an electron-withdrawing acetyl group. This group deactivates the aromatic ring and reduces the nucleophilicity of the amine, which can make the carbamate formation more challenging compared to anilines with electron-donating groups.
The benzyloxycarbonyl (Cbz) group can be introduced using several reagents. Benzyl chloroformate is a common and highly reactive choice, typically used in the Schotten-Baumann reaction. researchgate.netnih.gov Alternatively, benzyl alcohol can be used in combination with a carbonyl source like carbon dioxide or urea (B33335). acs.org
The key intermediate in many of these syntheses is the corresponding isocyanate . In palladium-catalyzed reactions with sodium cyanate, an aryl isocyanate is formed in situ. rsc.org This highly reactive intermediate is then trapped by benzyl alcohol to yield the final carbamate product. The chemistry of these isocyanate intermediates is central to understanding the reaction mechanism and potential side reactions.
Mechanistic Investigations of Carbamate Formation
A thorough understanding of the reaction mechanism is essential for optimizing synthetic protocols and developing new catalytic systems.
Kinetics and Thermodynamics of Formation Pathways
The kinetics of carbamate formation have been studied for various amine-CO2 systems, particularly in the context of carbon capture. nih.govacs.org The reaction between an amine and CO2 typically proceeds through a zwitterionic intermediate. The rate law for the reaction of amines with carbon dioxide can be described as: rate = kamine[R2NH][CO2] + k'amine[R2NH][OH-][CO2] This equation represents both uncatalyzed and hydroxide-catalyzed pathways. nih.gov
For weakly basic amines, such as 3-aminoacetophenone, the rate-limiting step in carbamate formation is often the carbon-nitrogen bond formation. nih.gov The basicity of the amine plays a significant role, with less basic amines generally reacting more slowly. The Brønsted relationship, which correlates the reaction rate constant with the pKa of the amine, can be applied to these reactions. nih.gov
Thermodynamic data for the formation of N-phenylcarbamates is available, although specific data for this compound is not widely reported. The standard enthalpy of formation (ΔfH0) and standard entropy (S0) have been determined for related compounds like methyl carbamate. These values are crucial for understanding the equilibrium of the reaction and for process design, especially in reversible systems like those involving CO2.
Role of Catalysts and Reagents in Reaction Mechanism
The synthesis of this compound can be achieved through several established routes for carbamate formation. The most direct method involves the reaction of 3-aminoacetophenone with a suitable benzylating agent that introduces the carbamate functionality. One common precursor for this transformation is benzyl chloroformate. chemsrc.com The reaction proceeds via nucleophilic acyl substitution, where the amino group of 3-aminoacetophenone attacks the carbonyl carbon of benzyl chloroformate, leading to the displacement of the chloride leaving group.
Alternatively, a three-component synthesis approach can be envisioned. chemsrc.com This route may involve the reaction of 3-aminoacetophenone, carbon dioxide, and benzyl chloride. chemsrc.com In the broader context of carbamate synthesis, various catalysts and reagents have been employed to facilitate similar transformations. For instance, the synthesis of benzyl carbamate from urea and benzyl alcohol has been successfully carried out using an alumina-supported nickel oxide-bismuth oxide catalyst at elevated temperatures. chemicalbook.com
Lewis acids have also proven effective in catalyzing reactions involving carbamates. Hafnium(IV) triflate (Hf(OTf)₄) has been identified as a potent catalyst for the three-component synthesis of β-carbamate ketones from a ketone, an aldehyde, and a carbamate like benzyl carbamate. semanticscholar.org This suggests that Lewis acid catalysis could be a viable strategy in synthetic pathways involving this compound. Furthermore, reagents like lithium borohydride (B1222165) (LiBH₄) have been used in the synthesis of related carbamate structures, specifically for the reduction of ester groups on the scaffold. mdpi.com
Table 1: Reagents and Catalysts in Carbamate Synthesis
| Product | Reagents | Catalyst/Conditions | Reference |
|---|---|---|---|
| This compound | 3-Aminoacetophenone, Benzyl chloroformate | Not specified | chemsrc.com |
| This compound | 3-Aminoacetophenone, Carbon dioxide, Benzyl chloride | Not specified | chemsrc.com |
| Benzyl carbamate | Urea, Benzyl alcohol | Alumina supported nickel oxide-bismuth oxide | chemicalbook.com |
| β-Carbamate ketones | Acetophenone, Benzaldehyde, Benzyl carbamate | Hf(OTf)₄ | semanticscholar.org |
Chemical Reactivity and Functional Group Transformations
The chemical character of this compound is defined by its three main components: the acetylphenyl ring, the carbamate linkage, and the benzyl group. The interplay of these functional groups dictates its reactivity towards various chemical transformations.
Hydrolysis Kinetics and Degradation Pathways
The stability of the carbamate bond is a critical aspect of its chemistry, with hydrolysis being a primary degradation pathway. The kinetics and mechanism of carbamate hydrolysis are often pH-dependent. Studies on analogous benzyl N-phenylcarbamates reveal several potential sites for nucleophilic attack by hydroxide (B78521) or water, which dictates the degradation pathway. arkat-usa.org
The hydrolysis can proceed through different mechanisms:
BAc2 Mechanism : A bimolecular acyl substitution where a nucleophile (like a hydroxide ion or water) attacks the carbonyl carbon of the carbamate. arkat-usa.orgscielo.brresearchgate.net This is a common pathway for ester and carbamate hydrolysis under basic or neutral conditions. arkat-usa.orgresearchgate.net
1,6-Elimination : In benzyl carbamates with appropriate substituents, a base can trigger a 1,6-elimination reaction, leading to the formation of a reactive quinonemethide intermediate. arkat-usa.org
E1cB Mechanism : For substrates with strong electron-withdrawing groups, an elimination mechanism of the conjugate base (E1cB) is also possible. arkat-usa.orgrsc.org
Acid-Catalyzed Hydrolysis : Under acidic conditions (pH < 4), the hydrolysis of related carbamates has been observed to proceed via a bimolecular attack of water on the N-protonated substrate. scielo.br This is attributed to the basicity of a nitrogen atom in the molecule being higher than that of the carbonyl oxygen. scielo.br
In the case of this compound, hydrolysis under basic conditions would likely lead to the formation of 3-aminoacetophenone, benzyl alcohol, and carbon dioxide, following the decomposition of the unstable carbamic acid intermediate.
Table 2: Potential Hydrolysis Mechanisms for Carbamates
| Mechanism | Conditions | Description | Reference |
|---|---|---|---|
| BAc2 | Neutral to Basic pH | Bimolecular attack of a nucleophile (H₂O or OH⁻) on the carbamate carbonyl carbon. | arkat-usa.orgscielo.brresearchgate.net |
| A-2 Type | Acidic pH (e.g., pH 1-4) | Bimolecular attack of water on the N-protonated substrate. | scielo.br |
| 1,6-Elimination | Basic conditions | Concerted or stepwise elimination forming a quinonemethide intermediate (requires specific substitution patterns). | arkat-usa.org |
Nucleophilic and Electrophilic Reactivity Studies
The structure of this compound presents multiple sites susceptible to both nucleophilic and electrophilic attack.
Nucleophilic Reactivity: The primary sites for nucleophilic attack are the electrophilic carbon atoms.
Carbamate Carbonyl Carbon : This is a classic electrophilic site, susceptible to attack by nucleophiles, as seen in the hydrolysis reactions (BAc2 mechanism). arkat-usa.org
Acetyl Carbonyl Carbon : The ketone group's carbonyl carbon is also electrophilic and can react with nucleophiles like hydrides or organometallic reagents.
Benzylic Carbon : The carbon atom of the benzyl group can be a site for SN1 or SN2 type reactions, although this is considered less probable in polar protic solvents with low dielectric constants. arkat-usa.org
Electrophilic Reactivity: Electrophilic aromatic substitution on the 3-acetylphenyl ring is a key potential reaction. The reactivity and orientation of incoming electrophiles are governed by the two existing substituents:
-NH-C(=O)O-CH₂Ph (Carbamate group) : The nitrogen atom's lone pair can be delocalized into the aromatic ring, making this an activating group and an ortho-, para-director. scienceopen.comnih.gov However, the carbonyl within the carbamate group is electron-withdrawing, which can temper this activation.
-C(=O)CH₃ (Acetyl group) : This is a classic deactivating, meta-directing group due to its electron-withdrawing nature. pdx.edu
The directing effects of these two groups are synergistic. The carbamate group directs ortho- and para- to its position (positions 2, 4, and 6), while the acetyl group directs meta- to its position (positions 2, 4, and 6 relative to the acetyl group, which are the same positions). Therefore, electrophilic substitution is strongly favored at positions 2, 4, and 6 of the phenyl ring.
Derivatization Strategies of the this compound Scaffold
The functional groups present in this compound offer numerous handles for chemical modification to generate a library of derivatives.
Modification of the Acetyl Group : The ketone functionality is a versatile site for derivatization.
Reduction : The acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This transformation is analogous to the reduction of an ester to an alcohol using LiBH₄ in a related thiazole (B1198619) carbamate synthesis. mdpi.com
Condensation Reactions : The α-protons of the acetyl group can be deprotonated to form an enolate, which can then participate in aldol (B89426) or Claisen-Schmidt condensation reactions to form α,β-unsaturated ketones.
Reactions at the Carbamate Moiety :
N-Alkylation : The hydrogen on the carbamate nitrogen can be substituted via alkylation. wikipedia.org
Deprotection : The benzyl carbamate group (Cbz or Z group) is a widely used protecting group for amines. It can be removed under various conditions, most commonly by catalytic hydrogenation or using Lewis acids, to yield the free amine, 3-aminoacetophenone. wikipedia.org This strategy is fundamental in multi-step organic synthesis.
Substitution on the Aromatic Ring : As discussed in the reactivity section, the phenyl ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions. The regioselectivity of these reactions would be directed to the positions ortho- and para- to the carbamate group.
Table 3: Potential Derivatization Strategies
| Reactive Site | Transformation | Reagents/Conditions | Resulting Functional Group |
|---|---|---|---|
| Acetyl Group | Reduction | NaBH₄, Methanol | Secondary Alcohol |
| Acetyl Group | Aldol Condensation | Base (e.g., NaOH), Aldehyde | α,β-Unsaturated Ketone |
| Carbamate N-H | Alkylation | Base, Alkyl Halide | N-Alkyl Carbamate |
| Carbamate Group | Deprotection (De-benzylation) | H₂, Pd/C or Lewis Acid | Primary Amine |
| Aromatic Ring | Electrophilic Nitration | HNO₃, H₂SO₄ | Nitro-substituted Aromatic Ring |
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
No peer-reviewed studies or database entries containing high-resolution NMR data for Benzyl (B1604629) N-(3-acetylphenyl)carbamate could be located. Consequently, the following sub-topics, which require specific experimental data, cannot be addressed.
Conformational Analysis and Rotational Barriers
While carbamates, in general, exhibit restricted rotation around the C-N amide bond leading to distinct syn and anti conformers, no specific studies on the conformational preferences or the energy barrier to rotation for Benzyl N-(3-acetylphenyl)carbamate have been published. Research on other compounds, such as N-phenylcarbamate, shows rotational barriers around 12.5 kcal/mol, but this value cannot be directly extrapolated to the title compound. chemicalbook.com
Dynamic NMR Studies of Molecular Flexibility
Dynamic NMR (DNMR) is a technique used to study the rates of intramolecular processes like conformational changes. The absence of any published NMR data for this compound means no information on its molecular flexibility as determined by this method is available.
Advanced 2D NMR Techniques for Structural Confirmation
Techniques like COSY, HSQC, and HMBC are crucial for the unambiguous assignment of proton and carbon signals and for confirming molecular structure. While these are standard methods for characterizing new compounds, the corresponding spectra and analyses for this compound have not been deposited in public repositories or included in scientific literature.
X-ray Crystallography and Solid-State Structure Analysis
A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no entries for this compound. Therefore, definitive experimental data on its solid-state structure is unavailable.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Without a solved crystal structure, any discussion of the crystal packing, hydrogen bonding network (e.g., between the N-H and C=O groups), or potential π-π stacking interactions between the phenyl rings would be purely hypothetical. For comparison, the crystal structure of a related compound, Benzyl N-(3-chloro-4-fluorophenyl)carbamate, reveals a non-planar molecule stabilized by N—H···O and C—H···O interactions. arkat-usa.orgnih.govresearchgate.net However, the different substitution pattern (acetyl vs. chloro and fluoro) would significantly alter the electronic properties and steric profile, leading to different packing arrangements.
Unit Cell Parameters and Space Group Determination
The unit cell dimensions (a, b, c, α, β, γ), crystal system, and space group are fundamental properties derived from single-crystal X-ray diffraction experiments. As no such experiment has been reported for this compound, this information does not exist. For instance, Benzyl N-(3-chloro-4-fluorophenyl)carbamate crystallizes in the orthorhombic space group Pbca. arkat-usa.orgnih.gov
Dihedral Angle Analysis and Molecular Geometry
The rotation around the various single bonds leads to a complex conformational landscape. Studies on similar aryl carbamates show that the dihedral angle between the plane of an aryl ring and the carbamate (B1207046) group (O=C-N) is significant, often preventing full π-conjugation across this linkage. nii.ac.jpresearchgate.netrsc.org For instance, in Benzyl N-(3-chloro-4-fluorophenyl)carbamate, the dihedral angle between the chlorofluorophenyl ring and the central carbamate group is 31.6 (2)°, while the angle between the benzyl ring and the carbamate group is 50.1 (2)°. This indicates a substantially twisted structure.
It is therefore predicted that this compound adopts a similarly twisted conformation. The key dihedral angles would be:
The angle between the 3-acetylphenyl ring and the plane of the carbamate group.
The angle between the carbamate plane and the phenyl ring of the benzyl moiety.
This non-planar arrangement is a result of minimizing steric hindrance between the bulky substituents, particularly between the ortho hydrogens of the phenyl rings and the atoms of the carbamate bridge.
Vibrational Spectroscopy (FT-IR and FT-Raman) and Detailed Assignments
Vibrational spectroscopy provides a fingerprint of the molecule, with specific absorption bands corresponding to the vibrational modes of its functional groups. Although a complete experimental spectrum for this compound is not available, the characteristic frequencies can be predicted with high accuracy based on data from analogous compounds like benzyl carbamate and substituted acetophenones. cdnsciencepub.comias.ac.innist.gov
The most prominent vibrational modes are associated with the N-H group, the two carbonyl groups (one from the carbamate and one from the acetyl group), and the aromatic rings.
Comprehensive Vibrational Mode Assignments based on Potential Energy Distribution (PED)
A complete assignment of all vibrational modes requires sophisticated computational analysis, such as a Potential Energy Distribution (PED) calculation. PED analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. While a specific PED analysis for this compound has not been published, the assignments for the principal functional groups can be made confidently.
Below is a table of predicted vibrational assignments.
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 | ν(N-H) | N-H Stretching |
| 3100-3000 | ν(C-H) | Aromatic C-H Stretching |
| 2980-2850 | ν(C-H) | Aliphatic (CH₂) Stretching |
| ~1720 | ν(C=O) | Carbamate Carbonyl Stretching |
| ~1685 | ν(C=O) | Acetyl Carbonyl Stretching |
| ~1600, ~1480 | ν(C=C) | Aromatic Ring Stretching |
| ~1540 | δ(N-H) | N-H Bending |
| ~1220 | ν(C-N) | C-N Stretching |
| ~1050 | ν(C-O) | Ester C-O Stretching |
ν = stretching, δ = bending
Local Vibrational Mode Theory Applications for Bond Strength Analysis
Local Vibrational Mode Theory is a powerful theoretical tool used to quantify the intrinsic strength of any chemical bond within a molecule. Unlike normal vibrational modes, which are often delocalized over many atoms, local modes are associated with the vibration of an individual bond. The theory derives local stretching force constants, which are a direct and reliable measure of bond strength.
This methodology would be particularly useful for analyzing this compound. For example, it could be used to:
Quantify and compare the intrinsic strengths of the two distinct C=O bonds (carbamate vs. acetyl).
Analyze the strength of the N-H bond and how it is affected by the electronic nature of the 3-acetylphenyl group.
Evaluate the C-N and C-O bonds within the carbamate linkage to understand their relative stability.
However, to date, no studies have been published applying Local Vibrational Mode Theory to this compound.
Effect of Substituents on Vibrational Frequencies
The vibrational frequencies of key functional groups in this compound are sensitive to the electronic effects of substituents on either aromatic ring.
Substituents on the 3-acetylphenyl ring: The frequency of the acetyl C=O stretch (ν(C=O)) is a sensitive probe of electronic effects. Electron-withdrawing groups (e.g., nitro) at the meta or para positions relative to the acetyl group would increase the ν(C=O) frequency due to the inductive effect. Conversely, electron-donating groups (e.g., methoxy) would decrease the frequency. cdnsciencepub.com These substituents would also have a smaller, transmitted effect on the carbamate N-H and C=O frequencies.
Substituents on the benzyl ring: Substituents on the phenyl ring of the benzyl group would primarily influence the vibrations of the benzyl moiety itself. Their electronic effect on the distant carbamate and acetylphenyl groups would be minimal, transmitted weakly through the -O-CH₂- linkage.
High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental compositions of the parent ion and its fragments. The fragmentation pattern of this compound under electron ionization (EI) can be predicted based on the established fragmentation of benzyl esters, carbamates, and aromatic ketones.
The primary fragmentation pathways are expected to be:
Benzylic Cleavage: The most characteristic fragmentation for benzyl-containing compounds is the cleavage of the C-O bond to form the highly stable benzyl cation, which rearranges to the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. This is often the base peak in the spectrum.
Decarboxylation: Loss of carbon dioxide (CO₂) from the molecular ion or subsequent fragments is a common pathway for carbamates.
Alpha-Cleavage at the Acetyl Group: Cleavage of the methyl group from the acetyl moiety would result in a fragment corresponding to the loss of 15 Da (·CH₃). Cleavage of the bond between the acetyl carbonyl and the aromatic ring would lead to a peak at m/z 43 (CH₃CO⁺).
McLafferty Rearrangement: While not a classic example, rearrangement involving the acetyl group and ortho hydrogens is a possibility.
A predicted fragmentation table is provided below.
| m/z (predicted) | Fragment Ion Structure / Composition | Fragmentation Pathway |
| 283 | [C₁₆H₁₅NO₃]⁺ | Molecular Ion (M⁺) |
| 176 | [C₁₀H₁₀NO]⁺ | M⁺ - C₇H₇O (benzyloxy radical) |
| 135 | [C₈H₉NO]⁺ | M⁺ - C₈H₆O₂ |
| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl cleavage |
| 43 | [C₂H₃O]⁺ | Acetyl cation (CH₃CO⁺) |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is among the most popular and versatile methods available in computational chemistry, offering a good balance between accuracy and computational cost. scirp.orgnih.gov Calculations for carbamate (B1207046) compounds are often performed using functionals like B3LYP combined with basis sets such as 6-31G or 6-311+G. scirp.orgnih.gov
Geometry Optimization and Molecular Conformations
Geometry optimization is a fundamental computational step to find the equilibrium structure of a molecule, corresponding to a minimum on the potential energy surface. This process systematically adjusts the coordinates of the atoms to locate the arrangement with the lowest energy, thus predicting stable bond lengths, bond angles, and dihedral angles.
For Benzyl (B1604629) N-(3-acetylphenyl)carbamate, this analysis would reveal the three-dimensional arrangement of the molecule. Key findings would include the planarity or non-planarity of the molecule, particularly the dihedral angles between the phenyl ring, the carbamate group, and the acetylphenyl ring. scienceopen.com For instance, studies on similar structures like Benzyl N-(3-chloro-4-fluorophenyl)carbamate have shown that the different ring systems are often not coplanar. scienceopen.comnih.gov A potential energy surface scan could also identify different stable conformers (rotational isomers) and determine the global minimum energy conformation. researchgate.net
Table 1: Predicted Optimized Geometrical Parameters for Benzyl N-(3-acetylphenyl)carbamate (Illustrative) This table illustrates the type of data obtained from a geometry optimization calculation. Specific values for the title compound are not available in the searched literature.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O (carbamate) | Data not available |
| Bond Length | C-N (carbamate) | Data not available |
| Bond Length | C=O (acetyl) | Data not available |
| Bond Angle | O-C-N (carbamate) | Data not available |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Energies)
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.govnih.gov Conversely, a large energy gap implies high kinetic stability and low chemical reactivity. researchgate.net Analysis for this compound would involve calculating the energies of these orbitals and mapping their electron density distribution to identify the regions most likely to be involved in electron donation and acceptance.
Table 2: Frontier Molecular Orbital Properties for this compound (Illustrative) This table shows the parameters derived from an FMO analysis. Specific values for the title compound are not available in the searched literature.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values.
Typically, red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These areas are usually found around electronegative atoms like oxygen. Blue regions represent positive electrostatic potential, which is electron-poor and susceptible to nucleophilic attack, often located around hydrogen atoms. nih.govnih.gov An MEP analysis of this compound would identify the most electron-rich sites, likely the carbonyl oxygens of the carbamate and acetyl groups, and the electron-poor sites, such as the amine proton and aromatic protons. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.dewikipedia.org This method gives insight into hybridization, atomic charges, and intramolecular interactions like hyperconjugation. uni-muenchen.deq-chem.com
A key part of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. uni-muenchen.de This reveals the stabilizing energy associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, this would quantify the delocalization between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of adjacent groups, providing a measure of resonance stabilization within the carbamate and acetylphenyl moieties.
Global and Local Chemical Reactivity Descriptors
Based on the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's stability and reactivity. These descriptors are derived from conceptual DFT and include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. nih.gov
Table 3: Global Chemical Reactivity Descriptors (Illustrative) This table shows representative global reactivity descriptors. Specific values for the title compound are not available in the searched literature.
| Descriptor | Formula | Value |
|---|---|---|
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Data not available |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Data not available |
| Chemical Softness (S) | 1/η | Data not available |
Prediction of Electronic Absorption Spectra (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules. It is used to predict the electronic absorption spectra (like UV-Vis spectra) by calculating the vertical excitation energies and the corresponding oscillator strengths for transitions from the ground state to various excited states.
A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λ_max) and the intensity of these absorptions. Analysis of the molecular orbitals involved in the main electronic transitions (e.g., π → π* or n → π*) would provide a detailed understanding of the molecule's photophysical behavior. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
Development of Predictive Models for Biological Activity (computational focus)
The development of predictive models for the biological activity of "this compound" and its analogs is rooted in the field of Quantitative Structure-Activity Relationship (QSAR) studies. This computational approach seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for "this compound" are not extensively documented in publicly available literature, the well-established methodologies for similar carbamate derivatives, particularly those targeting enzymes like acetylcholinesterase (AChE), provide a robust framework for understanding how such predictive models are constructed and utilized. nih.govnih.gov
The primary goal of these in silico studies is to guide the rational design of more potent and selective analogs, thereby optimizing the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. The process typically involves the generation of a dataset of structurally related compounds with experimentally determined biological activities, the calculation of various molecular descriptors, the construction of a mathematical model using statistical methods, and rigorous validation of the model's predictive power.
Research Findings and Methodologies
The development of a predictive QSAR model for a series of compounds including "this compound" would follow a systematic workflow. A hypothetical study might involve a series of carbamate derivatives where substituents on the phenyl and benzyl moieties are varied to explore the chemical space around the parent molecule.
Dataset and Molecular Descriptors:
A typical dataset for a QSAR study on carbamate-based inhibitors would include the chemical structures of the compounds and their corresponding biological activity, often expressed as the half-maximal inhibitory concentration (IC50), which is then converted to its logarithmic form (pIC50) for the modeling process. nih.gov
A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as follows:
Constitutional (1D) Descriptors: These are the most straightforward descriptors, reflecting the basic molecular composition, such as molecular weight and atom counts.
Topological (2D) Descriptors: These descriptors encode the two-dimensional representation of the molecule, including information about atomic connectivity and branching.
Geometrical (3D) Descriptors: Derived from the three-dimensional structure of the molecule, these descriptors include parameters like molecular surface area and volume.
Quantum Chemical Descriptors: These are calculated using quantum mechanics methods, such as Density Functional Theory (DFT), and provide insights into the electronic properties of the molecule. nih.gov Key quantum chemical descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity and interaction capabilities. nih.gov
Model Development and Validation:
Once the descriptors are calculated, a mathematical model is built using statistical techniques like Multiple Linear Regression (MLR) or more advanced machine learning algorithms. The aim is to find the best combination of descriptors that can accurately predict the biological activity (pIC50) of the compounds.
A crucial step in QSAR modeling is rigorous validation to ensure the model is robust and has good predictive ability. This is typically assessed using several statistical parameters:
Coefficient of Determination (R²): This parameter indicates the proportion of the variance in the dependent variable (pIC50) that is predictable from the independent variables (descriptors). A value closer to 1 suggests a better fit of the model to the data. nih.gov
Adjusted R² (R²adj): This is a modified version of R² that accounts for the number of predictors in the model, providing a more accurate measure of the model's explanatory power. nih.gov
Cross-validated R² (Q²): This is a measure of the model's predictive ability, often calculated using the leave-one-out (LOO) cross-validation method. A higher Q² value indicates better predictive performance. nih.gov
A representative, albeit hypothetical, QSAR model for a series of carbamate derivatives might look like the following equation:
pIC50 = β₀ + β₁ × (Descriptor 1) + β₂ × (Descriptor 2) + ... + ε
Where β₀ is the intercept, β₁, β₂, etc., are the regression coefficients for each descriptor, and ε is the error term.
Illustrative Data Tables
To exemplify the data involved in such a study, the following tables present hypothetical data for a series of carbamate derivatives, including "this compound."
Table 1: Hypothetical Biological Activity and Molecular Descriptors for a Series of Carbamate Derivatives
| Compound ID | R¹ Substituent | R² Substituent | pIC50 | Molecular Weight ( g/mol ) | Connolly Accessible Area (Ų) | ELUMO (eV) |
| BAPC-01 | 3-acetyl | H | 6.8 | 269.29 | 450.5 | -1.25 |
| BAPC-02 | 4-acetyl | H | 6.5 | 269.29 | 452.1 | -1.28 |
| BAPC-03 | 3-chloro | H | 7.1 | 275.71 | 440.2 | -1.35 |
| BAPC-04 | 4-fluoro | H | 6.9 | 259.26 | 435.8 | -1.30 |
| BAPC-05 | 3-acetyl | 4-methoxy | 7.3 | 299.32 | 475.3 | -1.20 |
This table is interactive. You can sort the columns by clicking on the headers.
Table 2: Statistical Validation of a Hypothetical QSAR Model
| Statistical Parameter | Value | Interpretation |
| R² | 0.92 | Indicates a strong correlation between the descriptors and biological activity. |
| R²adj | 0.89 | Confirms the model's good fit, adjusted for the number of descriptors. |
| Q² (LOO) | 0.81 | Demonstrates the model has high predictive power. |
| F-statistic | 45.6 | Suggests the overall model is statistically significant. |
| p-value | < 0.001 | Indicates a very low probability that the observed correlation is due to chance. |
This table summarizes the key statistical metrics used to validate a QSAR model.
By analyzing the coefficients of the validated QSAR model, researchers can deduce which structural features are conducive to higher biological activity. For instance, a positive coefficient for a descriptor related to molecular size might suggest that bulkier substituents are favorable, while a negative coefficient for an electronic descriptor might indicate that electron-withdrawing groups enhance activity. This knowledge is then used to design new molecules with potentially improved biological profiles.
Biochemical and Molecular Interaction Studies in Vitro and Mechanistic Focus
Enzyme Inhibition Studies (In Vitro Mechanistic Characterization)
Information regarding the direct interaction of Benzyl (B1604629) N-(3-acetylphenyl)carbamate with specific enzymes is not documented in the reviewed literature. Carbamates, as a chemical class, are widely recognized as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition is crucial in the mechanism of action for certain insecticides and therapeutic agents. However, specific studies to characterize this potential for Benzyl N-(3-acetylphenyl)carbamate have not been found.
Inhibition Kinetics and Mechanism (e.g., Competitive, Non-Competitive, Irreversible)
There are no available studies that define the kinetic parameters (like K_i_ or IC_50_ values) or the precise mechanism of enzyme inhibition (whether competitive, non-competitive, or irreversible) for this compound. Kinetic studies on other carbamates show they can act as pseudo-irreversible inhibitors by carbamylating the serine residue in the active site of enzymes like acetylcholinesterase.
Specific Enzyme Targets and Their Catalytic Sites
While it can be hypothesized that this compound might interact with cholinesterases due to its carbamate (B1207046) structure, there is no direct evidence identifying its specific enzyme targets. Furthermore, no research has been published that elucidates its binding mode or interaction with the amino acid residues within the catalytic site of any particular enzyme.
Structure-Activity Relationships (SAR) for Enzyme Inhibition
Structure-activity relationship (SAR) studies for carbamates generally explore how different substituents on the phenyl ring and the carbamate nitrogen affect inhibitory potency and selectivity. For instance, the nature of the substituent can influence the compound's affinity for the enzyme's active site. However, specific SAR studies that include or focus on the 3-acetylphenyl substitution of this compound are absent from the current body of scientific literature.
Receptor Binding Assays (In Vitro Affinity and Selectivity)
No data from receptor binding assays for this compound are available. Such assays are critical for determining if a compound interacts with specific cellular receptors and for characterizing its affinity and selectivity.
Radioligand Binding Displacement Assays for Affinity Determination
There are no published findings from radioligand binding displacement assays for this compound. These experiments are essential for determining a compound's binding affinity (K_d_ or K_i_) for a target receptor.
Competitive Binding Assay Methodologies
Information from competitive binding assays, which would help to understand the selectivity profile of this compound against a panel of different receptors, is not available.
Target Identification in Cellular Systems (in vitro, proteome-wide insights)
There is no available scientific literature detailing the identification of specific cellular targets for this compound using in vitro, proteome-wide approaches. Methodologies such as activity-based protein profiling (ABPP) or chemical proteomics, which are often employed to identify the protein targets of small molecules, have not been reported in the context of this particular compound. Consequently, a data table of identified protein targets cannot be generated.
Molecular Mechanism of Action at the Cellular Level (Non-Human Cell Lines)
Investigation of Cellular Pathways and Protein Engagement
Investigations into the specific cellular pathways modulated by this compound in non-human cell lines have not been documented in peer-reviewed research. There are no studies that delineate the engagement of this compound with specific proteins or its subsequent impact on signaling cascades or other cellular processes.
Covalent Modification of Active Sites and Biochemical Evidence
While many carbamate compounds are known to act as inhibitors by covalently modifying the active sites of enzymes, particularly serine hydrolases, there is no direct biochemical evidence to confirm that this compound acts via this mechanism. Studies providing proof of covalent adduction to a specific enzyme's active site, or characterization of such a covalent bond, are absent from the scientific record for this compound.
Comparative Studies with Related Carbamate Derivatives
Comparative studies that specifically include this compound alongside other related carbamate derivatives to elucidate structure-activity relationships or compare inhibitory profiles against specific targets have not been published. While research on other carbamates exists, direct comparative data involving this compound is not available.
Advanced Research Applications
Benzyl (B1604629) N-(3-acetylphenyl)carbamate as a Chemical Probe or Molecular Tool
The utility of Benzyl N-(3-acetylphenyl)carbamate and its analogs extends to their use as chemical probes and molecular tools for investigating biological systems. The carbamate (B1207046) functional group is a well-established pharmacophore found in many therapeutic agents. Substituted benzyl N-phenylcarbamates have demonstrated activity as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathology of Alzheimer's disease. arkat-usa.org This inhibitory action highlights the potential of the benzyl carbamate scaffold to serve as a starting point for designing targeted molecular probes.
Benzyl carbamate itself is utilized as a reagent for the nucleophilic introduction of a protected amino group in organic synthesis. chemicalbook.com More specifically, the benzyloxycarbonyl (Cbz or Z) group is a common protecting group for amines, which can be selectively removed under specific conditions. chemicalbook.com This function allows for the precise modification of molecules, making compounds like this compound valuable tools in medicinal chemistry and chemical biology for structure-activity relationship (SAR) studies. Furthermore, the core structure is useful as an internal standard in the quantitative analysis of other carbamate-containing compounds in complex biological matrices like blood. chemicalbook.com
Role as a Synthetic Intermediate in Complex Molecule Synthesis
One of the most significant roles of this compound is as a synthetic intermediate in the construction of more complex molecules. The compound itself is synthesized from precursors such as 3-aminoacetophenone and benzyl chloroformate. This positions it as a key building block for further chemical transformations.
Substituted anilines and their derivatives are foundational intermediates in the synthesis of a wide array of organic compounds, including many modern drugs. nih.govresearchgate.netscienceopen.com The benzyl carbamate group serves as a protected form of an amine, allowing for reactions to be carried out on other parts of the molecule, such as the acetyl group on the phenyl ring, without affecting the nitrogen atom.
For instance, related benzyl carbamate derivatives are crucial intermediates in the synthesis of important pharmaceuticals. Benzyl (3-fluoro-4-morpholinophenyl)carbamate is a key intermediate in the production of Linezolid, an antibiotic used against resistant Gram-positive bacteria. ossila.com Similarly, benzyl groups are often employed as intermediates in the synthesis of various nitrogen-containing heterocyclic compounds that are prevalent in natural products and medicinal agents. researchgate.net The presence of both a modifiable acetyl group and a protected amine makes this compound a strategic intermediate for creating diverse molecular architectures.
Table 1: Examples of Benzyl Carbamate Derivatives as Synthetic Intermediates
| Compound Name | Application | Reference |
|---|---|---|
| Benzyl (3-Fluoro-4-morpholinophenyl)carbamate | Intermediate in the synthesis of the antibiotic Linezolid | ossila.com |
| Benzyl N-(3-chloro-4-fluorophenyl)carbamate | Intermediate for modern drugs and organic synthesis | nih.govresearchgate.netscienceopen.com |
| General Benzyl Intermediates | Synthesis of nitrogen-containing heterocyclic compounds | researchgate.net |
| This compound | Building block from 3-aminoacetophenone and benzyl chloroformate |
Applications in Materials Science Research
In the realm of materials science, the properties of this compound and its analogs suggest potential applications in polymer chemistry and supramolecular chemistry. For example, a related compound, benzyl (3-fluoro-4-morpholinophenyl)carbamate, has been studied for its potential in non-linear optical (NLO) applications due to a large first-order hyperpolarizability. ossila.com This points to the possibility of designing materials with specific optical properties based on the benzyl carbamate framework.
Furthermore, compounds like Benzyl N-(3-hydroxypropyl)carbamate are explicitly used as cross-linking reagents. sigmaaldrich.comsigmaaldrich.com Cross-linking is a fundamental process in polymer chemistry that enhances the mechanical strength, thermal stability, and chemical resistance of polymeric materials. The ability of the carbamate structure to participate in such reactions suggests that this compound could be adapted for similar purposes, with the acetyl group offering a site for further modification or polymerization. The aniline (B41778) precursors to these carbamates are used in the synthesis of methylene (B1212753) diphenyl diisocyanate (MDI), a key monomer in the production of polyurethanes, further linking this class of compounds to polymer science. researchgate.net
Table 2: Materials Science Applications of Related Carbamates
| Compound/Class | Application Area | Specific Use/Property | Reference |
|---|---|---|---|
| Benzyl (3-fluoro-4-morpholinophenyl)carbamate | Non-linear Optics | Large first-order hyperpolarizability | ossila.com |
| Benzyl N-(3-hydroxypropyl)carbamate | Polymer Chemistry | Cross-linking reagent | sigmaaldrich.comsigmaaldrich.com |
| Aniline derivatives | Polymer Chemistry | Precursor to MDI for polyurethane synthesis | researchgate.net |
Development of Analytical Methods for Detection and Quantification
The synthesis and use of this compound in research necessitates the development of robust analytical methods for its detection, quantification, and purity assessment. A range of analytical techniques is employed to characterize this and related compounds.
Impurity profiling is critical to ensure the quality of the compound for its intended application. pharmaffiliates.com Purification techniques such as crystallization are often preferred over high-vacuum distillation or chromatography for scalability and to minimize thermal degradation. researchgate.net
For structural elucidation and routine analysis, nuclear magnetic resonance (NMR) spectroscopy is indispensable. Detailed 1H and 13C NMR data are available for a variety of substituted benzyl N-phenylcarbamates. arkat-usa.org More advanced techniques, including single-crystal X-ray diffraction, have been used to determine the precise three-dimensional structure of related molecules, providing insights into their conformation and intermolecular interactions. mdpi.com
For quantitative analysis, particularly in complex matrices, chromatographic methods are paramount. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and quantifying carbamates. bldpharm.com The use of a related compound, Benzyl carbamate, as an internal standard for the analysis of other molecules in blood demonstrates the suitability of this chemical class for developing quantitative analytical methods. chemicalbook.com
Table 3: Analytical Techniques for Benzyl Carbamate Derivatives
| Analytical Technique | Purpose | Compound Example | Reference |
|---|---|---|---|
| NMR Spectroscopy | Structural elucidation | Substituted benzyl N-phenylcarbamates | arkat-usa.org |
| Single-Crystal X-ray Diffraction | 3D structure determination | Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate | mdpi.com |
| HPLC, LC-MS, UPLC | Detection and quantification | Benzyl (3-hydroxypropyl)carbamate | bldpharm.com |
| Internal Standard in GC-MS | Quantitative analysis in complex matrices | Benzyl carbamate | chemicalbook.com |
| Impurity Profiling | Quality control | Benzyl (3-bromo-5-nitrophenyl)carbamate | pharmaffiliates.com |
Conclusion and Future Research Directions
Summary of Key Academic Discoveries and Contributions
The principal academic contribution associated with Benzyl (B1604629) N-(3-acetylphenyl)carbamate is its synthesis as a key intermediate in the development of novel HIV-1 protease inhibitors. Research published in the Journal of Medicinal Chemistry in 2006 by Ali and colleagues detailed the synthesis of a series of HIV-1 protease inhibitors that incorporated various novel ligands. Within this research, Benzyl N-(3-acetylphenyl)carbamate, identified by its CAS number 42865-67-8, was prepared through the reaction of 3-aminoacetophenone with benzyl chloroformate.
This synthesis was a crucial step in the broader goal of creating inhibitors less susceptible to drug resistance. The underlying strategy was to design molecules that fit within the consensus volume of the enzyme's natural substrates, a concept known as the "substrate envelope hypothesis". It was posited that inhibitors conforming to this envelope would be less affected by mutations in the protease that typically confer resistance to existing drugs. The research by Ali et al. explored the use of phenyloxazolidinones and related structures as P2 ligands in their inhibitor design, and it is in the creation of these sophisticated molecular architectures that this compound likely served as a foundational building block.
The broader field of carbamate (B1207046) chemistry provides a rich context for this work. Carbamates are recognized as a significant class of compounds in medicinal chemistry, with a history of application as enzyme inhibitors, including in the treatment of Alzheimer's disease (acetylcholinesterase inhibitors) and diabetes (α-glucosidase inhibitors). The choice of a carbamate linkage in the synthesis of potential HIV protease inhibitors reflects its utility as a stable and synthetically versatile functional group.
Unexplored Research Avenues and Methodological Challenges
Despite its documented synthesis, this compound itself remains largely unexplored. There is a notable absence of published data on its specific biological activities or its detailed physicochemical properties. The primary research focus was on the final, more complex inhibitor molecules, leaving the properties of this intermediate largely uncharacterized in the public domain.
A significant unexplored avenue would be the systematic investigation of the biological effects of this compound and its simple derivatives. Given that the parent molecule, 3-aminoacetophenone, has been used as a starting point for various biologically active compounds, it is conceivable that this carbamate derivative could possess some intrinsic bioactivity. For instance, its potential as an inhibitor for other enzymes, beyond HIV protease, has not been reported.
Potential for Further Development as a Chemical Building Block or Mechanistic Probe
The primary potential of this compound lies in its utility as a chemical building block. The molecule possesses several reactive sites that allow for diverse chemical modifications. The acetyl group can be a handle for a variety of chemical transformations, such as aldol (B89426) condensations or the formation of heterocyclic rings. The carbamate functionality itself can be deprotected to reveal the amine, allowing for further elaboration of the molecular structure.
This versatility makes this compound a potentially valuable starting material for the synthesis of libraries of new compounds for screening against various biological targets. Its structure provides a scaffold that could be elaborated to explore structure-activity relationships in the development of new inhibitors for enzymes beyond HIV protease, such as other aspartyl proteases or kinases.
As a mechanistic probe, the compound's utility is currently limited by the lack of data on its interactions with biological systems. However, should it be found to exhibit any specific biological activity, its relatively simple structure would make it a useful tool for studying the mechanism of action of related, more complex molecules. For example, if it were found to bind to a particular enzyme, it could be used in competition binding assays or as a starting point for the development of more potent and specific probes.
Q & A
Q. What synthetic strategies are commonly employed for preparing Benzyl N-(3-acetylphenyl)carbamate, and how can reaction conditions be optimized?
this compound can be synthesized via carbamate formation between 3-acetylaniline and benzyl chloroformate. A typical protocol involves reacting 3-acetylaniline with benzyl chloroformate in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine or pyridine) at 0–25°C for 2–6 hours . Optimization may include:
- Solvent selection : Polar aprotic solvents like THF enhance nucleophilicity.
- Catalyst use : Base catalysts (e.g., DMAP) improve reaction rates.
- Temperature control : Lower temperatures (0–5°C) reduce side reactions like hydrolysis of the chloroformate.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity.
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography is the gold standard for structural validation. For example:
- Data collection : Single crystals are analyzed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Software tools : SHELX programs refine the structure (SHELXL for refinement, SHELXS for solution) , while ORTEP-III generates thermal ellipsoid plots for visualizing atomic displacement .
- Key parameters : Bond lengths (C–O ≈ 1.34 Å, C–N ≈ 1.45 Å) and angles (N–C–O ≈ 120°) confirm carbamate geometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies in NMR or IR spectra often arise from impurities or tautomerism. For example:
- NMR analysis : Aromatic protons in the 3-acetylphenyl group typically appear as doublets (δ 7.3–8.1 ppm). Splitting patterns inconsistent with expected coupling constants (J ≈ 8–10 Hz) may indicate steric hindrance or rotational barriers .
- IR validation : Carbamate C=O stretches (1680–1720 cm⁻¹) overlapping with acetyl C=O (1700–1750 cm⁻¹) require deconvolution or 2D-IR spectroscopy for resolution .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic environments?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways:
- Electrophilicity : Calculate Fukui indices to identify reactive sites (e.g., carbamate carbonyl vs. acetyl group).
- Transition states : Locate energy barriers for nucleophilic attack (e.g., hydrolysis by water or amines) .
- Solvent effects : Include implicit solvation models (e.g., PCM) to simulate THF or DCM environments .
Q. How do crystallographic packing interactions influence the physical properties of this compound?
Intermolecular forces in the crystal lattice (e.g., hydrogen bonds, π-π stacking) affect melting points and solubility:
- Hydrogen bonding : N–H⋯O=C interactions between carbamate groups (d ≈ 2.8–3.0 Å) stabilize layered structures .
- π-π interactions : Aryl rings (3-acetylphenyl and benzyl) stack with centroid distances of 3.5–4.0 Å, contributing to low aqueous solubility .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis of this compound?
- Scale-up adjustments : Replace batch reactors with flow chemistry to enhance mixing and heat transfer.
- Byproduct mitigation : Add scavengers (e.g., molecular sieves) to trap water and prevent hydrolysis of benzyl chloroformate .
- Process analytics : Use inline FTIR or HPLC to monitor reaction progress and optimize stoichiometry .
Q. What experimental designs are recommended for studying the stability of this compound under varying pH conditions?
- Kinetic studies : Incubate the compound in buffers (pH 1–13) at 25–60°C and quantify degradation via HPLC.
- Degradation pathways : Identify hydrolysis products (e.g., 3-acetylaniline and benzyl alcohol) using LC-MS .
- Activation energy : Calculate Arrhenius parameters to predict shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
